molecular formula C9H8BrNO2 B8639515 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene

1-Bromo-3-(2-nitro-1-propen-1-yl)benzene

Cat. No.: B8639515
M. Wt: 242.07 g/mol
InChI Key: YIYKNVSMWCPXES-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-nitro-1-propen-1-yl)benzene is an organic compound with the molecular formula C9H8BrNO2 It is a derivative of benzene, where a bromine atom is attached to the benzene ring at the first position, and a 2-nitro-propenyl group is attached at the third position

Preparation Methods

The synthesis of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene typically involves the bromination of 3-(2-nitro-propenyl)-benzene. The reaction conditions often require a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position.

Synthetic Route:

    Starting Material: 3-(2-nitro-propenyl)-benzene.

    Bromination: The starting material is treated with a brominating agent (e.g., Br2 or NBS) in an appropriate solvent (e.g., dichloromethane) under controlled temperature conditions.

    Isolation: The product, this compound, is isolated through standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

1-Bromo-3-(2-nitro-1-propen-1-yl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to the formation of new derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation Reactions: The propenyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., NH3, RSH), solvents (e.g., ethanol), and mild heating.

    Reduction: H2 gas, palladium on carbon (Pd/C), and solvents (e.g., ethanol).

    Oxidation: KMnO4, acidic or basic conditions, and solvents (e.g., water, acetone).

Major Products:

  • Substitution products (e.g., 1-amino-3-(2-nitro-propenyl)-benzene).
  • Reduction products (e.g., 1-Bromo-3-(2-amino-propenyl)-benzene).
  • Oxidation products (e.g., 1-Bromo-3-(2-nitro-propionaldehyde)-benzene).

Scientific Research Applications

1-Bromo-3-(2-nitro-1-propen-1-yl)benzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and resins.

    Medicinal Chemistry: It may be explored for its potential biological activities and as a building block for drug development.

    Chemical Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene depends on the specific application and the target molecule. Generally, the compound may interact with biological molecules through:

    Covalent Bond Formation: The bromine atom can form covalent bonds with nucleophilic sites on proteins or DNA.

    Redox Reactions: The nitro group can participate in redox reactions, affecting cellular redox balance.

    Hydrophobic Interactions: The benzene ring can engage in hydrophobic interactions with lipid membranes or hydrophobic pockets in proteins.

Comparison with Similar Compounds

1-Bromo-3-(2-nitro-1-propen-1-yl)benzene can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

1-bromo-3-(2-nitroprop-1-enyl)benzene

InChI

InChI=1S/C9H8BrNO2/c1-7(11(12)13)5-8-3-2-4-9(10)6-8/h2-6H,1H3

InChI Key

YIYKNVSMWCPXES-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC(=CC=C1)Br)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 3-bromo-benzaldehyde (2.5 g, 13.5 mmol), ammonium acetate (1.09 g, 14.2 mmol), and nitroethane (250 mL) was heated to reflux overnight. Solvent removed under vacuum then residue partitioned between ethyl acetate and saturated sodium chloride. Concentrated organic purified on silica and isolated as a yellow oil. 1H NMR (CDCl3) s (3H, 2.44 ppm), m (2H, 7.35 ppm), m (2H, 7.55 ppm) s (1H, 8.00 ppm).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
250 mL
Type
reactant
Reaction Step One

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